2-(((5-Bromo-1H-imidazol-4-yl)methyl)thio)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((5-Bromo-1H-imidazol-4-yl)methyl)thio)ethanamine is a heterocyclic compound featuring an imidazole ring substituted with a bromine atom at the 4-position and a sulfanyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Bromo-1H-imidazol-4-yl)methyl)thio)ethanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Thioether Formation: The brominated imidazole is reacted with a thiol compound to introduce the sulfanyl group at the 5-position.
Amination: Finally, the ethan-1-amine moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((5-Bromo-1H-imidazol-4-yl)methyl)thio)ethanamine undergoes various chemical reactions, including:
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(((5-Bromo-1H-imidazol-4-yl)methyl)thio)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its use in the development of functional materials, including catalysts and sensors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 2-(((5-Bromo-1H-imidazol-4-yl)methyl)thio)ethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-imidazole: Lacks the sulfanyl and ethan-1-amine groups, making it less versatile in certain applications.
2-Methyl-5-nitro-1H-imidazole: Contains a nitro group instead of a bromine atom, leading to different reactivity and applications.
Uniqueness
2-(((5-Bromo-1H-imidazol-4-yl)methyl)thio)ethanamine is unique due to its combination of a brominated imidazole ring and a sulfanyl group, which imparts specific chemical reactivity and biological activity not found in similar compounds .
Eigenschaften
CAS-Nummer |
52378-46-8 |
---|---|
Molekularformel |
C6H10BrN3S |
Molekulargewicht |
236.14 g/mol |
IUPAC-Name |
2-[(4-bromo-1H-imidazol-5-yl)methylsulfanyl]ethanamine |
InChI |
InChI=1S/C6H10BrN3S/c7-6-5(9-4-10-6)3-11-2-1-8/h4H,1-3,8H2,(H,9,10) |
InChI-Schlüssel |
NTLFEXLXZRBDPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(N1)CSCCN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.